BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-
(Methylthio)phenol: Discovery, Synthesis, and
Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Methyilthio)phenol

Cat. No.: B087076

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)phenol, a versatile
organosulfur compound with significant applications in the pharmaceutical and flavor industries.
This document details its historical discovery, outlines key synthetic methodologies with
detailed experimental protocols, and presents its physicochemical and spectroscopic properties
in a structured format. A significant focus is placed on its role as a crucial intermediate in the
synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORYy) inhibitors, a
promising class of therapeutics for autoimmune diseases.

Introduction

2-(Methylthio)phenol, also known as o-hydroxythioanisole, is an aromatic compound
characterized by a phenol ring substituted with a methylthio group at the ortho position. Its
unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable
thioether linkage, makes it a valuable building block in organic synthesis. While it has found
use as a flavor and fragrance agent, its prominence has grown substantially in recent years
due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-
depth resource for researchers and professionals working with or interested in the applications
of 2-(Methylthio)phenol.
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Discovery and History

The precise first synthesis of 2-(Methylthio)phenol is not definitively documented in a singular
"discovery" paper. However, its preparation falls under the broader historical development of
synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for
converting phenols to thiophenols is the Newman-Kwart rearrangement, first described in detail
by Melvin S. Newman and Harold A. Karnes in 1966.[1][2] This reaction provides a general and
reliable route to thiophenols from readily available phenols, and it is highly probable that 2-
(Methylthio)phenol was synthesized and characterized using this methodology or similar early
techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of
disulfides in the early 20th century also laid the groundwork for the synthesis of various
organosulfur compounds.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-(Methylthio)phenol is
essential for its application in research and development.

Physical and Chemical Properties

The key physical and chemical properties of 2-(Methylthio)phenol are summarized in the table
below for easy reference and comparison.
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Property Value Unit Source
Molecular Formula C7HsOS [4]
Molecular Weight 140.20 g/mol [4]
Appearance CoIorIe.ss t.o pale 5]

yellow liquid
Boiling Point 218-219 °C at 760 mmHg [6]
105 °C at 22 mmHg [6]
Melting Point Not Available
Density 1.168 -1.173 g/lcm3 at 25 °C [6]
Refractive Index 1.575-1.584 at 20 °C [6]
Flash Point 107.78 °C [6]

- mg/L at 25 °C
Water Solubility 4978 ) [6]
(estimated)

logP (Octanol/Water ]
B o 2.002 (estimated) [6]
Partition Coefficient)

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-
(Methylthio)phenol.
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Spectroscopy Data Source

Awaiting definitive
1H NMR experimental data with peak

assignments.

Awaiting definitive
13C NMR experimental data with peak

assignments.

The IR spectrum of phenol
shows a characteristic broad
O-H stretch from 3200-3600
cm~1, aromatic C-H stretches
from 3000-3100 cm~, C=C
aromatic ring stretches from
1500-1600 cm™, and a C-O
Infrared (IR) ~ [7]
stretch around 1220 cm~1.[7]
The spectrum of 2-
(Methylthio)phenol would
exhibit these peaks with
additional features
corresponding to the C-S and

S-CHs bonds.

The NIST WebBook provides
mass spectrum data for 2-

Mass Spectrometry (MS) ] ] [4]18]
(Methylthio)phenol and its TMS

derivative.[4][8]

Synthesis of 2-(Methylthio)phenol

Several synthetic routes to 2-(Methylthio)phenol have been developed. The most prominent
and versatile method is the Newman-Kwart rearrangement.

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl
thiocarbamate to an S-aryl thiocarbamate.[1] Subsequent hydrolysis of the S-aryl
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thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the
synthesis of thiophenols from phenols.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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